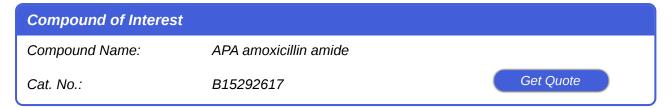


A Comparative Guide to Inter-Laboratory Analysis of Amoxicillin Impurities

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of impurities in amoxicillin, drawing from published research to facilitate inter-laboratory understanding and methodological comparison. While a direct inter-laboratory comparison study is not publicly available, this document synthesizes data from various studies to present a comprehensive guide to the available analytical alternatives. The focus is on providing detailed experimental protocols and comparative data to aid in the selection and implementation of robust analytical methods for quality control and drug development.

Data Summary: Performance of Analytical Methods

The following tables summarize quantitative data from various studies on the analysis of amoxicillin impurities. These tables are intended to provide a comparative look at the performance of different analytical methods as reported in the literature.

Table 1: Chromatographic Conditions for Amoxicillin Impurity Analysis



Parameter	Method 1: HPLC-UV-ESI- MSn[1]	Method 2: HPLC-UV[2]
Column	Shim pack CLC-ODS RP18 (4.6 mm × 250 mm, 5 μm)	Agilent ZORBAX RRHD SB- C18 (150 mm x 4.6 mm, 1.8 μm)
Mobile Phase A	20 mmol·L-1 ammonium acetate (pH 6.0)	Water
Mobile Phase B	20 mmol·L-1 ammonium acetate-acetonitrile (20:80) (pH 6.0)	Acetonitrile
Gradient	Gradient elution	Not specified
Flow Rate	1.0 mL·min-1	2.0 mL/min
Detection	UV, ESI-MSn (Positive and negative ion scan, m/z 100-1500)	UV
Injection Volume	Not specified	1 μL

Table 2: Reported Performance Characteristics for Amoxicillin Impurity Analysis

Parameter	Method 1: HPLC-UV[2]	Method 2: Validated HPLC Method[3]
Limit of Detection (LOD)	Impurities detectable down to 0.01%	Below 0.045% (w/w) for individual related substances
Limit of Quantification (LOQ)	Not specified	Below 0.086% (w/w) for individual related substances
Precision (RSD)	Retention Times: 0.002% - 0.24% Areas: 0.5% - 3.9%	Not specified
Linearity (Correlation Factor)	> 0.999	Not specified



Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in the literature for the analysis of amoxicillin impurities.

Protocol 1: HPLC-UV-ESI-MSn for Impurity Profiling[1]

This method is suitable for the separation and characterization of a wide range of amoxicillin impurities.

- Instrumentation: Agilent 1100 LC/MSD Trap liquid chromatography-mass spectrometer.
- Column: Shim pack CLC-ODS RP18 (4.6 mm × 250 mm, 5 μm).
- · Mobile Phase Preparation:
 - Mobile Phase A: Prepare a 20 mmol·L-1 solution of ammonium acetate and adjust the pH to 6.0.
 - Mobile Phase B: Prepare a 20 mmol·L-1 solution of ammonium acetate in an acetonitrilewater mixture (80:20) and adjust the pH to 6.0.
- Chromatographic Conditions:
 - Employ a gradient elution program.
 - Set the flow rate to 1.0 mL⋅min-1.
- Mass Spectrometry Conditions:
 - Use an ESI source.
 - Conduct both positive and negative ion scans with a scanning range of m/z 100-1500.
 - Set the nebulizing pressure to 275.8 kPa and the dry gas flow to 9 L⋅min-1.
- Data Analysis: Identify impurities by comparing retention times and mass spectra with those
 of reference standards. Unknown impurities can be characterized by analyzing their
 fragmentation patterns.



Protocol 2: Reversed-Phase HPLC for Unstable Impurity Investigation[4]

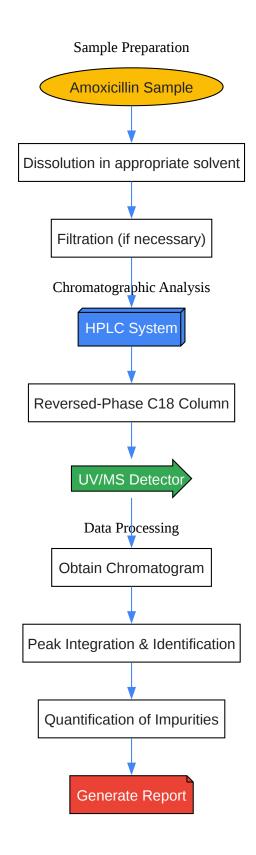
This protocol was used to investigate a new, unstable amoxicillin sodium impurity.

- Instrumentation: A standard HPLC system with a UV detector and an ion spray mass spectrometer.
- Sample Preparation: Dissolve the amoxicillin sodium sample in the solvent immediately before analysis.
- Chromatographic Method: Reversed-phase HPLC. Specific column and mobile phase details
 were not provided in the abstract but would typically involve a C18 column with a buffered
 aqueous-organic mobile phase.
- Mass Spectrometry: Characterize the impurity using ion spray mass spectrometry with flow injection analysis and HPLC-mass spectrometry.
- Degradation Kinetics: Assess the degradation kinetics of the impurity in an aqueous solution to understand its stability.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of amoxicillin impurities.

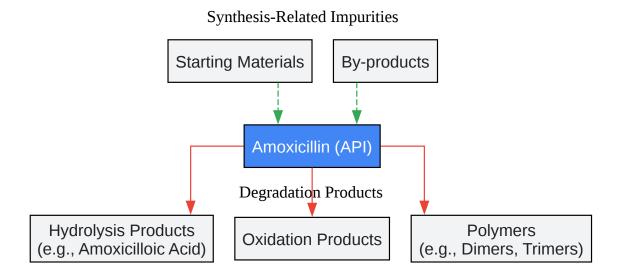




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Caption: Experimental workflow for HPLC-based analysis of amoxicillin impurities.





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Caption: Logical relationships between amoxicillin and its potential impurities.

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